Phenyl(quinolin-2-ylsulfanyl)acetic acid chemical properties
Phenyl(quinolin-2-ylsulfanyl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Potential Applications of Phenyl(quinolin-2-ylsulfanyl)acetic acid
This guide provides a comprehensive technical overview of Phenyl(quinolin-2-ylsulfanyl)acetic acid, a molecule of significant interest within the quinoline class of heterocyclic compounds. Drawing upon established principles of medicinal chemistry and extrapolating from data on structurally related analogues, this document is intended for researchers, scientists, and professionals in drug development. It will delve into the physicochemical properties, a proposed synthetic route, analytical characterization, potential pharmacological relevance, and essential safety protocols.
Introduction to Phenyl(quinolin-2-ylsulfanyl)acetic acid
Phenyl(quinolin-2-ylsulfanyl)acetic acid belongs to the vast family of quinoline derivatives, which are a cornerstone in medicinal chemistry. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4]
The structure of Phenyl(quinolin-2-ylsulfanyl)acetic acid incorporates three key pharmacophoric features: the quinoline ring system, a flexible acetic acid side chain linked by a thioether bond, and a phenyl group. This combination of an aromatic heterocycle, a carboxylic acid group (a potential hydrogen bond donor and acceptor), and a lipophilic phenyl ring suggests a high potential for interaction with biological targets.
Physicochemical Properties
While specific experimental data for Phenyl(quinolin-2-ylsulfanyl)acetic acid is not extensively documented in publicly available literature, we can infer its key physicochemical properties based on its structure and data from its constituent moieties and related compounds.
| Property | Value / Predicted Behavior | Source / Rationale |
| CAS Number | 66102-80-5 | [5] |
| Molecular Formula | C₁₇H₁₃NO₂S | [5] |
| Molecular Weight | 295.4 g/mol | [5] |
| Appearance | Likely a solid at room temperature. | Based on the high molecular weight and aromatic nature. Phenylacetic acid is a solid.[6] |
| Melting Point | Predicted to be in the range of 150-200 °C. | Analogy with related quinolinylsulfanyl acetic acid derivatives.[7][8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The quinoline moiety is sparingly soluble in cold water.[1][3][9] The carboxylic acid group may confer slight aqueous solubility, especially at basic pH. |
| pKa | Estimated to be around 3.5 - 4.5. | The carboxylic acid proton is the most acidic. Phenylacetic acid has a pKa of ~4.3. The electron-withdrawing nature of the quinoline ring may slightly lower this value. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and light over extended periods. | Quinoline itself can darken with age and exposure to light.[1] |
Synthesis and Characterization
A logical and established method for the synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid is through the nucleophilic substitution reaction between 2-mercaptoquinoline (quinoline-2-thiol) and a suitable 2-phenyl-2-haloacetic acid derivative (e.g., 2-bromo-2-phenylacetic acid).
Proposed Synthetic Workflow Diagram
Caption: Proposed synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid.
Experimental Protocol: Synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.
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Preparation of the Thiolate Anion: To a solution of quinoline-2-thiol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction Mixture: Stir the resulting mixture at room temperature for 30-60 minutes to ensure the complete formation of the thiolate anion.
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Addition of Electrophile: Slowly add a solution of 2-bromo-2-phenylacetic acid (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
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Isolation: The precipitated solid product can be collected by vacuum filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Phenyl(quinolin-2-ylsulfanyl)acetic acid.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, a singlet for the methine proton of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The chemical shifts would be indicative of the electronic environment of each proton.[7][10][11]
-
¹³C NMR: Would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic systems.[10][11]
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-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretch would be expected.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.4 g/mol ).[5]
Potential Biological and Pharmacological Profile
The quinoline nucleus is a well-established pharmacophore with a broad spectrum of pharmacological activities.[3][4] The incorporation of the phenylacetic acid moiety via a thioether linkage can modulate these activities and introduce new ones.
Potential Therapeutic Applications:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxic properties against various cancer cell lines.[3][12] Some act as DNA intercalating agents or inhibitors of topoisomerase II.[3] The synthesized compound could be screened for its antiproliferative effects.
-
Antibacterial Activity: The quinoline scaffold is central to several antibacterial agents.[13] The target molecule could be evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2][3]
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.
Potential Signaling Pathway Modulation Diagram
Caption: Potential mechanisms of action for quinoline derivatives.
Safety and Handling
As with any research chemical, Phenyl(quinolin-2-ylsulfanyl)acetic acid should be handled with appropriate care. The following safety precautions are recommended based on data for related compounds like quinoline and phenylacetic acid.[6][14][15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[14][15] Avoid contact with skin and eyes.[6][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
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El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A.-H. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(17), 17294–17304. [Link]
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